REACTION_CXSMILES
|
[Sm].II.[CH3:4][O:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([CH3:12])[CH:7]=1.[C:13](Cl)(=[O:16])[CH2:14][CH3:15]>CC#N>[CH3:4][O:5][C:6]1[CH:11]=[CH:10][C:9]([C:13](=[O:16])[CH2:14][CH3:15])=[C:8]([CH3:12])[CH:7]=1
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
500 μL
|
Type
|
reactant
|
Smiles
|
COC1=CC(=CC=C1)C
|
Name
|
|
Quantity
|
3472 μL
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at RT for 2 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring at RT for 1 hr
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the reaction is quenched with water (5 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×50 ml)
|
Type
|
WASH
|
Details
|
The combined organic extracts are washed with Na2CO3 (2M, 50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting crude residue is purified by column chromatography on silica gel eluting with 10% EtOAc/iso-hexane
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC(=C(C=C1)C(CC)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |